molecular formula C10H14N2O4 B12862359 2-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid CAS No. 903094-16-6

2-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid

Cat. No.: B12862359
CAS No.: 903094-16-6
M. Wt: 226.23 g/mol
InChI Key: FHMXCGVRBUWDFB-UHFFFAOYSA-N
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Description

2-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a pyrrole ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid typically involves the protection of the amino group on the pyrrole ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for the addition of reagents and control of reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, facilitating further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid is unique due to its pyrrole ring structure, which imparts distinct electronic properties and reactivity compared to other Boc-protected compounds. This makes it particularly useful in the synthesis of heterocyclic compounds and in studies involving pyrrole-based systems .

Properties

CAS No.

903094-16-6

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)12-7-6(8(13)14)4-5-11-7/h4-5,11H,1-3H3,(H,12,15)(H,13,14)

InChI Key

FHMXCGVRBUWDFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN1)C(=O)O

Origin of Product

United States

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